N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound with a unique structure that combines an ethoxyphenyl group with a methylated ethanoanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps:
Formation of the Ethanoanthracene Core: The initial step involves the synthesis of the 9,10-dihydro-9,10-ethanoanthracene core. This can be achieved through a Diels-Alder reaction between anthracene and an appropriate dienophile, such as maleic anhydride, under controlled temperature and pressure conditions.
Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction. This involves reacting the intermediate with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride derivative of the ethanoanthracene intermediate and 2-ethoxyphenylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo oxidation reactions, particularly at the ethanoanthracene core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially on the ethoxyphenyl ring. Reagents such as bromine or nitric acid can be used under controlled conditions to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Conversion to N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-amine.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemistry.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The ethoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)acetamide: Similar in structure but lacks the ethanoanthracene core.
N-(2-ethoxyphenyl)-N’-phenylurea: Contains a urea linkage instead of a carboxamide group.
N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-amine: A reduced form of the target compound.
Uniqueness
N-(2-ethoxyphenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its combination of an ethoxyphenyl group with a methylated ethanoanthracene core. This structure provides a distinct set of chemical properties, such as enhanced stability and reactivity, which are not found in simpler analogs.
Properties
Molecular Formula |
C26H25NO2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H25NO2/c1-3-29-23-15-9-8-14-22(23)27-25(28)26(2)16-21-17-10-4-6-12-19(17)24(26)20-13-7-5-11-18(20)21/h4-15,21,24H,3,16H2,1-2H3,(H,27,28) |
InChI Key |
ZMBNOLHYRTWBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2(CC3C4=CC=CC=C4C2C5=CC=CC=C35)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.